N-Hexanoyl-DL-homoserine lactone

Catalog No.
S1486297
CAS No.
106983-28-2
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hexanoyl-DL-homoserine lactone

CAS Number

106983-28-2

Product Name

N-Hexanoyl-DL-homoserine lactone

IUPAC Name

N-(2-oxooxolan-3-yl)hexanamide

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)

InChI Key

ZJFKKPDLNLCPNP-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1CCOC1=O

Canonical SMILES

CCCCCC(=O)NC1CCOC1=O
  • Organic synthesis

  • Material science

    The functional groups in N-(2-Oxooxolan-3-yl)hexanamide might be useful in the design of new materials. For instance, the amide bond can participate in hydrogen bonding, which can influence the material's properties [ScienceDirect, Hydrogen Bonds, DOI: 10.1016/S0040-4020(98)00011-5].

  • Biological studies

    The bioactivity of N-(2-Oxooxolan-3-yl)hexanamide is yet to be explored. However, similar molecules containing amide linkages and heterocyclic rings have been investigated for their potential biological functions [National Institutes of Health, PubChem BioAssay Database, ""]. Further research is needed to determine if N-(2-Oxooxolan-3-yl)hexanamide exhibits any interesting biological properties.

N-Hexanoyl-DL-homoserine lactone is a signaling molecule belonging to the class of acyl homoserine lactones. It has the chemical formula C10H17NO3C_{10}H_{17}NO_{3} and a molecular weight of approximately 199.25 g/mol . This compound is primarily produced by various bacteria, including pathogenic strains that infect mammals and those that colonize the rhizosphere of plants. As a quorum sensing molecule, N-hexanoyl-DL-homoserine lactone plays a crucial role in bacterial communication, enabling populations to coordinate their behavior in response to changes in density or environmental conditions .

Typical of acyl homoserine lactones. These include:

  • Hydrolysis: In the presence of water, N-hexanoyl-DL-homoserine lactone can hydrolyze to yield N-hexanoyl homoserine and lactic acid.
  • Acylation: The compound can participate in acylation reactions, where it acts as an acyl donor in the synthesis of other compounds.
  • Oxidation: Under certain conditions, the alkyl chain may be oxidized, leading to the formation of various oxidized derivatives.

These reactions are significant for its biological activity and potential applications in synthetic biology and pharmaceutical development.

N-Hexanoyl-DL-homoserine lactone is known for its role in quorum sensing, a process that allows bacteria to regulate gene expression collectively based on their population density. This compound influences various physiological processes, including:

  • Biofilm Formation: It promotes the formation of biofilms, which are aggregates of microorganisms that adhere to surfaces.
  • Virulence Factor Production: In pathogenic bacteria, N-hexanoyl-DL-homoserine lactone can induce the expression of virulence factors, enhancing their ability to cause disease.
  • Interference with Host Immune Responses: Some studies suggest that this compound may modulate host immune responses, allowing bacteria to evade detection and destruction .

The synthesis of N-hexanoyl-DL-homoserine lactone can be achieved through several methods:

  • Chemical Synthesis: This involves the reaction of homoserine with hexanoic acid derivatives under appropriate conditions (e.g., acid catalysis).
  • Biological Synthesis: Certain bacterial strains can produce N-hexanoyl-DL-homoserine lactone through metabolic pathways involving fatty acid synthesis and amino acid metabolism.
  • Enzymatic Methods: Enzymes such as acyltransferases can be utilized to facilitate the synthesis of this compound from precursor molecules.

These methods allow for the production of N-hexanoyl-DL-homoserine lactone for research and industrial applications.

N-Hexanoyl-DL-homoserine lactone has several applications across different fields:

  • Microbiology Research: Used as a model compound to study quorum sensing mechanisms in bacteria.
  • Agriculture: Potential application in promoting beneficial microbial interactions in soil health and plant growth.
  • Pharmaceuticals: Investigated for its role in developing new antimicrobial agents targeting quorum sensing pathways in pathogenic bacteria .

Studies on N-hexanoyl-DL-homoserine lactone have revealed its interactions with various biological systems:

  • Bacterial Interactions: It can influence the behavior and gene expression of neighboring bacterial cells, leading to coordinated responses such as bioluminescence or virulence factor production.
  • Host Interactions: Research indicates that this compound may interact with host cells, potentially altering immune responses or promoting inflammation .

These interactions are crucial for understanding both microbial ecology and host-pathogen dynamics.

N-Hexanoyl-DL-homoserine lactone shares structural and functional similarities with other acyl homoserine lactones. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
N-Octanoyl-DL-homoserine lactoneSimilar backboneLonger carbon chain; influences different bacterial species
N-Butyryl-DL-homoserine lactoneSimilar backboneShorter carbon chain; often found in Gram-negative bacteria
N-Capryloyl-DL-homoserine lactoneSimilar backboneMedium-length carbon chain; affects biofilm formation differently

N-Hexanoyl-DL-homoserine lactone is unique due to its specific carbon chain length (six carbons), which influences its solubility and biological activity compared to its analogs. This distinctiveness plays a significant role in its function as a signaling molecule within diverse bacterial populations .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.12084340 g/mol

Monoisotopic Mass

199.12084340 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-15

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